4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide
CAS No.: 135367-81-6
Cat. No.: VC0146841
Molecular Formula: C50H81IN2
Molecular Weight: 837.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135367-81-6 |
|---|---|
| Molecular Formula | C50H81IN2 |
| Molecular Weight | 837.1 |
| IUPAC Name | N,N-dihexadecyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1 |
| SMILES | CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.[I-] |
Introduction
Chemical Structure and Properties
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide (CAS No. 135367-81-6) is a quinolinium-based fluorescent probe with a molecular formula of C50H81IN2 and a molecular weight of 837.1. The compound is also known as DiQ and N,N-dihexadecyl-4-[(E)-2-(1-methyl-4-quinolyl)vinyl]aniline hydroiodide in some literature . According to IUPAC nomenclature, it is formally named N,N-dihexadecyl-4-[(Z)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide .
The physical and chemical properties of this compound are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C50H81IN2 |
| Molecular Weight | 837.1 |
| CAS Number | 135367-81-6 |
| EC Number | 634-389-9 |
| Physical Appearance | Fluorescent dye |
| Storage Temperature | -20°C |
| MDL Number | MFCD00132966 |
Structural Characteristics
The molecule features a quinolinium core connected to a p-dihexadecylaminostyryl group. The two hexadecyl chains contribute to the compound's lipophilic character, which is crucial for its ability to insert into lipid membranes. The quinolinium portion provides the fluorescent properties that make this compound valuable as a research tool.
Applications in Research
Fluorescent Labeling and Imaging
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide serves as an effective fluorescent marker in various biological research applications. Its strong fluorescence properties make it particularly valuable for:
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Labeling and tracing neuronal cells
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Cell imaging applications
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Molecular probing in biochemical assays
The compound's ability to provide high-contrast fluorescent signals makes it an excellent tool for visualizing cellular structures and tracking cellular processes in real-time.
Membrane Studies
One of the most significant applications of this compound is as a probe for membrane charge-shifts . The molecule inserts into lipid bilayers, allowing researchers to detect changes in membrane potential and charge shifts. This property makes it especially valuable for studying:
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Neuronal activity
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Membrane dynamics
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Electrophysiological changes in cells
Neuronal Research Applications
In neuroscience research, this compound has been utilized to help identify neurons in various model organisms. For example, in studies involving Caenorhabditis elegans (C. elegans), the DiQ fluorescent marker was used to identify neurons in the head region . The standard protocol involved incubating worms for 2-3 hours in M9 buffer supplemented with 10 μg/mL of DiQ .
Table 2: Research Applications of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide
| Application Area | Specific Use | Advantage |
|---|---|---|
| Neuroscience | Neuronal identification and tracing | High contrast visualization of neuronal structures |
| Cell Biology | Membrane potential studies | Detects changes in membrane charge distribution |
| Biochemistry | Molecular probing | Strong fluorescence signal |
| Developmental Biology | Tracing cell lineages | Stable labeling of cellular membranes |
Biological Activity and Mechanism
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide functions primarily as a fluorescent probe that inserts into lipid bilayers. This insertion allows it to detect changes in membrane potential and charge shifts, making it valuable for studying neuronal activity and membrane dynamics.
The mechanism of action involves:
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Insertion of the lipophilic dihexadecyl chains into the cell membrane
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Positioning of the fluorescent quinolinium portion for optimal signal detection
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Fluorescence changes in response to alterations in membrane potential or charge distribution
This mechanism enables researchers to visualize and quantify dynamic changes in cellular membranes and neuronal activity with high sensitivity.
Comparison with Similar Compounds
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide has structural similarities to other fluorescent dyes, particularly 4-(p-Dihexadecylaminostyryl)-N-methylpyridinium iodide (also known as DiA or 4-Di-16-ASP) .
The key difference between these compounds is the heterocyclic core:
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4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide has a quinolinium core
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4-(p-Dihexadecylaminostyryl)-N-methylpyridinium iodide has a pyridinium core
Table 3: Comparison of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide and Related Compounds
| Property | 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | 4-(p-Dihexadecylaminostyryl)-N-methylpyridinium iodide |
|---|---|---|
| CAS Number | 135367-81-6 | 114041-00-8 |
| Molecular Formula | C50H81IN2 | C46H79IN2 |
| Molecular Weight | 837.1 | 787.04 |
| Core Structure | Quinolinium | Pyridinium |
| Common Abbreviation | DiQ | DiA or 4-Di-16-ASP |
| Fluorescence Properties | Enhanced fluorescence due to quinolinium core | Different spectral properties due to pyridinium core |
The quinolinium core in 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide provides distinct fluorescence properties, making it particularly useful in specific research applications where enhanced fluorescence is required.
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